2-chloro-3-methyl-5-[(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidin-1-yl)sulfonyl]pyridine
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Overview
Description
2-chloro-3-methyl-5-[(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidin-1-yl)sulfonyl]pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group, a methyl group, and a sulfonyl group attached to a piperidine ring fused with a triazoloazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-methyl-5-[(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidin-1-yl)sulfonyl]pyridine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation of the pyridine ring can be achieved using reagents such as thionyl chloride and methyl iodide, respectively.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine or via cyclization reactions involving appropriate precursors.
Formation of the Triazoloazepine Moiety: This can be achieved through cyclization reactions involving azides and alkynes, often catalyzed by copper(I) salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Sulfides, thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-chloro-3-methyl-5-[(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidin-1-yl)sulfonyl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study the function of specific proteins or enzymes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with proteins or enzymes through binding to active sites or allosteric sites, thereby modulating their activity. The triazoloazepine moiety may play a crucial role in binding interactions due to its ability to form hydrogen bonds and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-methyl-5-[(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidin-1-yl)sulfonyl]benzene
- 2-chloro-3-methyl-5-[(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidin-1-yl)sulfonyl]thiophene
Uniqueness
The uniqueness of 2-chloro-3-methyl-5-[(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidin-1-yl)sulfonyl]pyridine lies in its specific combination of functional groups and ring systems, which may confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-[1-(6-chloro-5-methylpyridin-3-yl)sulfonylpiperidin-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN5O2S/c1-13-10-15(11-20-17(13)19)27(25,26)23-8-5-6-14(12-23)18-22-21-16-7-3-2-4-9-24(16)18/h10-11,14H,2-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYKGSYZAGEYMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)N2CCCC(C2)C3=NN=C4N3CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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